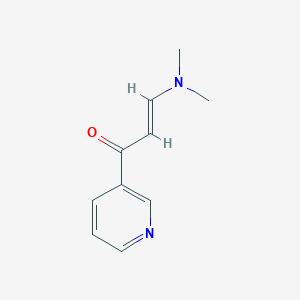

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-16-4, 123367-26-0 | |

| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one basic properties

An In-Depth Technical Guide to the Basic Properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Abstract

This compound, a prominent member of the enaminone class of compounds, serves as a highly versatile and valuable intermediate in modern organic and medicinal chemistry. Its unique electronic structure, featuring both electron-donating and electron-withdrawing moieties, imparts a dual reactivity profile that is instrumental in the synthesis of complex heterocyclic systems. This guide provides a detailed examination of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and core basic properties. We delve into the causality behind its reactivity, exploring the principal sites of protonation and its behavior as both a nucleophile and an electrophile. This document is intended for researchers, scientists, and drug development professionals who utilize such building blocks in the design and synthesis of novel chemical entities.

Introduction: The Versatility of Enaminones

Enaminones are a class of organic compounds characterized by an amine substituent conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement makes them exceptionally useful synthetic precursors, capable of acting as both electrophiles and nucleophiles[1]. Their stable, crystalline nature and straightforward preparation have led to their widespread use as building blocks for a variety of carbocyclic and heterocyclic structures, many of which form the core of marketed pharmaceuticals, including anti-inflammatory, anticonvulsant, and antitumor agents[2].

This compound (CAS No. 55314-16-4) embodies the synthetic potential of this class. The molecule integrates an electron-withdrawing pyridyl ring and an electron-donating dimethylamino group within a conjugated propenone backbone[3]. This electronic push-pull system governs its stability, reactivity, and basicity, making a thorough understanding of its properties essential for its effective application in complex synthetic campaigns, such as in the preparation of imatinib analogs and other potential cytotoxic agents[3][4].

Physicochemical and Handling Properties

The compound is typically supplied as an off-white to yellow crystalline powder and exhibits solubility in polar organic solvents like methanol and ethanol[5]. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 55314-16-4 | [5][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O | [3][5][6] |

| Molecular Weight | 176.22 g/mol | [3][5][6] |

| Appearance | Off-white to yellow crystalline powder | [5][8] |

| Melting Point | 86 - 91 °C | [5][6][9] |

| Density | ~1.07 - 1.12 g/cm³ | [5][9] |

| Solubility | Soluble in polar organic solvents (methanol, ethanol) | [5][8] |

| Predicted pKa | 6.19 ± 0.70 | [9] |

Handling, Storage, and Safety

Safety: This compound is categorized as poisonous and must be handled with care[5][8]. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[10]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Storage: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere at room temperature[11]. It should be kept in a cool, dry place, protected from direct sunlight and oxidizing agents, to ensure its shelf life of up to two years[5][8].

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the condensation of 3-acetylpyridine with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA)[9].

Causality of Reagent Choice: DMF-DMA serves a dual purpose in this reaction. It provides the one-carbon spacer (the methine group) and the dimethylamino moiety required to form the enaminone structure. The reaction is driven by the formation of a stable conjugated system and the elimination of two equivalents of methanol, which can be removed from the reaction mixture to drive the equilibrium toward the product.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[9].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-acetylpyridine (0.1 mol, 12.11 g).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.11 mol, 13.11 g, 1.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux at approximately 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.

-

Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is dissolved in a minimal amount of a suitable solvent (e.g., xylene) and then crystallized, or it can be directly crystallized from a solvent like diethyl ether[9].

-

Isolation: Collect the crystals by vacuum filtration, wash them with cold diethyl ether (2 x 20 mL), and dry them under high vacuum to yield the final product.

-

Validation: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and melting point determination.

Core Basic Properties and Reactivity

The term "basic properties" refers not only to the compound's ability to accept a proton (Brønsted-Lowry basicity) but also to its fundamental electronic nature that dictates its reactivity.

Basicity and Protonation Sites

This compound possesses three potential sites for protonation: the pyridyl nitrogen, the dimethylamino nitrogen, and the carbonyl oxygen.

-

Dimethylamino Nitrogen: The lone pair of electrons on this nitrogen is heavily involved in resonance with the enone system, forming a stable vinylogous amide. This delocalization significantly reduces its availability to accept a proton, making it a very weak base.

-

Carbonyl Oxygen: The oxygen atom has lone pairs and can be protonated, particularly under strongly acidic conditions, to activate the carbonyl group.

-

Pyridyl Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² orbital, perpendicular to the aromatic π-system. It is not involved in resonance with the rest of the molecule and is therefore the most available site for protonation under typical acidic conditions.

The predicted pKa of 6.19 for the conjugate acid strongly supports the pyridyl nitrogen as the primary basic center[9]. This value is consistent with that of a protonated pyridine derivative.

Dual Nucleophilic and Electrophilic Reactivity

The unique electronic arrangement of enaminones allows them to function as "chemical chameleons" in synthesis.

-

Nucleophilic Character: Due to the strong electron-donating effect of the dimethylamino group, the β-carbon (C2 of the propenone system) is electron-rich. This makes it a soft nucleophile, capable of reacting with a variety of electrophiles.

-

Electrophilic Character: The α,β-unsaturated carbonyl system makes the β-carbon susceptible to nucleophilic attack (a Michael-type addition), a common reaction pathway for enones[2][3]. This electrophilicity can be further enhanced by protonation or Lewis acid coordination at the carbonyl oxygen.

This dual reactivity profile is the cornerstone of its utility, enabling its participation in diverse chemical transformations to build molecular complexity.

Spectroscopic Characterization

While detailed spectra should be acquired for each synthesized batch, the following are the expected characteristic signals for structural confirmation.

-

¹H NMR: Resonances corresponding to the two N-methyl groups (a singlet, ~3 ppm), two vinylic protons (two doublets in the 5.5-8.0 ppm range, showing cis or trans coupling), and the four protons of the 3-substituted pyridine ring (complex multiplets in the aromatic region, 7.3-9.0 ppm).

-

¹³C NMR: Signals for the N-methyl carbons, the two vinylic carbons (one shielded by the nitrogen, one deshielded by the carbonyl), the carbonyl carbon (~185-195 ppm), and the five distinct carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: A strong absorption band for the conjugated C=O stretch (typically 1630-1650 cm⁻¹), along with C=C and C-N stretching vibrations.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂N₂O with a high degree of accuracy. Mass spectral data for this compound is publicly available for reference[12].

Conclusion

This compound is a quintessential example of a versatile synthetic intermediate. Its properties are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing pyridyl and carbonyl functions. Its primary basicity resides on the pyridyl nitrogen, and its dual nucleophilic/electrophilic nature at the β-carbon makes it a powerful tool for constructing complex molecules. A firm grasp of these fundamental properties, coupled with stringent adherence to safety and handling protocols, enables researchers to fully exploit its synthetic potential in pharmaceutical discovery and development.

References

-

JIGS Chemical Limited. This compound. [Link]

-

Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

-

Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. [Link]

-

ACS Publications. Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health (NIH). General method for the synthesis of enaminones via photocatalysis. [Link]

-

Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. [Link]

-

J&K Scientific. This compound, 97% | 55314-16-4. [Link]

-

PubChem, National Institutes of Health. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

-

Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

-

Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

-

mzCloud. 3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one. [Link]

-

National Institutes of Health (NIH). 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one. [Link]

-

National Institutes of Health (NIH). (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one. [Link]

-

R. Williams. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

LookChem. 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-one. [Link]

Sources

- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Online | 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Manufacturer and Suppliers [scimplify.com]

- 8. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 9. Page loading... [guidechem.com]

- 10. 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | 55314-16-4 [sigmaaldrich.com]

- 11. 55314-16-4|this compound|BLD Pharm [bldpharm.com]

- 12. mzCloud – 3 Dimethylamino 1 3 pyridyl prop 2 en 1 one [mzcloud.org]

An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4)

Authored for Drug Development Professionals and Chemical Researchers

Introduction: The Strategic Importance of a Versatile Enaminone

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, identified by CAS number 55314-16-4, is an enaminone derivative of significant interest within the pharmaceutical and organic synthesis sectors.[1] Structurally, it comprises a pyridyl group attached to a propenone backbone, which is further substituted with a dimethylamino group.[1] This arrangement of functional groups—an electron-withdrawing pyridyl ring and an electron-donating dimethylamino substituent—confers a unique reactivity profile, making it an exceptionally valuable and versatile intermediate.[1] While it has been investigated for its own biological activities, its primary role in modern medicinal chemistry is as a pivotal building block in the synthesis of high-profile therapeutics, most notably the tyrosine kinase inhibitors Imatinib and Nilotinib, as well as the MAO-B inhibitor Rasagiline.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, designed to equip researchers with the practical knowledge required for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on solvents, storage, and analytical methods. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55314-16-4 | [2][4] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2][5] |

| Molecular Weight | 176.22 g/mol | [2][4][5] |

| Appearance | Off-white to yellow crystalline solid/powder | [2][3][5] |

| Melting Point | 86-88 °C | [2][4][6] |

| Boiling Point | 281.4 °C at 760 mmHg | [2][6] |

| Density | ~1.07 - 1.12 g/cm³ | [2][5] |

| Solubility | Soluble in chloroform, dichloromethane, methanol, ethanol | [2][3][5][7] |

| Storage | Store in a cool, dry place; inert atmosphere recommended | [2][5][7] |

| pKa (Predicted) | 6.19 ± 0.70 | [2][4] |

Synthesis and Purification: A Validated Protocol

The most prevalent and efficient synthesis of this compound is achieved through a Claisen-Schmidt-type condensation reaction between 3-acetylpyridine and an N,N-dimethylformamide equivalent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][4] The use of excess DMF-DMA is a critical process parameter, as it serves both as a reactant and a dehydrating agent, driving the equilibrium towards the formation of the enaminone product and thus maximizing the yield.[1]

Detailed Experimental Protocol

Objective: To synthesize and purify this compound with a purity of ≥95%.

Materials:

-

3-Acetylpyridine (1.0 eq)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)

-

Toluene or Xylene (as solvent)

-

Diethyl ether (for crystallization/washing)

-

Hexane (for washing)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylpyridine (1.0 eq), toluene or xylene (approx. 3-4 mL per mmol of 3-acetylpyridine), and DMF-DMA (2.0 eq).[4]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-110°C) for 12-18 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product may begin to precipitate. Concentrate the mixture in vacuo to remove the solvent and excess DMF-DMA.[4]

-

Initial Purification: To the resulting residue, add diethyl ether (Et₂O) and stir or sonicate to break up the solid.[4] The yellow precipitate is the crude product.

-

Final Purification (Recrystallization): Collect the crude product by filtration. Wash the solid with a cold 1:2 mixture of diethyl ether and hexane to remove residual impurities.[4] For higher purity, the crude product can be recrystallized from a suitable solvent like xylene or a hexane/dichloromethane mixture.[1][4]

-

Drying and Characterization: Dry the purified yellow crystals under high vacuum. The final product should be characterized by HPLC to confirm purity (≥95%) and by NMR and MS to validate its structure. Differential Scanning Calorimetry (DSC) can be employed to identify any polymorphic transitions.[1]

Caption: Reactivity map showing the key functional sites of the enaminone structure.

Core Applications in Drug Development

The primary application of this compound is as a pharmaceutical intermediate. [2][3][5]Its structure contains the precise backbone required for elaboration into several blockbuster drugs.

-

Imatinib and Nilotinib Synthesis: This molecule is a registered starting material or key intermediate for Imatinib and its analog, Nilotinib. [3]These drugs are tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML) and other cancers. [2][3]The enaminone is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in a cyclization reaction to form the core of the Imatinib structure.

-

Rasagiline Intermediate: It is also cited as an intermediate in the synthesis of Rasagiline, a drug used for the treatment of Parkinson's disease. [2][3]

-

Direct Biological Activity: Beyond its role as an intermediate, the compound itself has been investigated for potential therapeutic applications. Research has shown it possesses antimicrobial and anticancer properties. [1]The propenone structure can covalently bind to nucleophilic residues (like cysteine) in enzymes, while the pyridine ring can participate in π-π stacking interactions, allowing it to modulate the activity of various protein targets. [1]Studies have reported inhibitory activity against cancer cell lines such as MDA-MB-231 (breast) and A549 (lung). [1]

Safe Handling, Storage, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. [6][8]Avoid formation of dust and inhalation of vapors or dust. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][9]Storage under an inert atmosphere is recommended to ensure long-term stability and prevent oxidation. [7][10]* Incompatibility: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [6]* Disposal: Dispose of waste material at a licensed chemical disposal facility. Do not allow the product to enter drains. [6]

Conclusion

This compound is more than a simple chemical; it is a strategic asset in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and central role in the production of life-saving medicines like Imatinib underscore its importance. For researchers in drug discovery and process development, a mastery of its properties and handling is essential for leveraging its full synthetic potential.

References

-

Cas 55314-16-4, 1-(3-Pyridyl)-3-(dimethylamino) - LookChem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

This compound - JIGS Chemical Limited. (n.d.). JIGS Chemical Limited. Retrieved January 4, 2026, from [Link]

-

MSDS of this compound - Capot Chemical. (2017, February 20). Capot Chemical. Retrieved January 4, 2026, from [Link]

- CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one. (n.d.). Google Patents.

-

Safety Data Sheet - Angene Chemical. (n.d.). Angene Chemical. Retrieved January 4, 2026, from [Link]

-

CAS No : 55314-16-4 | Product Name : 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Synthink. Retrieved January 4, 2026, from [Link]

-

Imatinib EP Impurity A | 55314-16-4 - SynZeal. (n.d.). SynZeal. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. Cas 55314-16-4,this compound | lookchem [lookchem.com]

- 3. This compound | 55314-16-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]

- 6. capotchem.com [capotchem.com]

- 7. 55314-16-4 | CAS DataBase [m.chemicalbook.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. angenechemical.com [angenechemical.com]

What is 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?

An In-Depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary organic and medicinal chemistry. Belonging to the versatile class of compounds known as enaminones, its unique structural and electronic properties make it an invaluable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines established synthetic protocols, explores its mechanism of action and biological activities, and highlights its significant role in drug discovery, particularly as a precursor to targeted cancer therapies. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis, reactivity, and application.

Introduction and Significance

This compound, also known as 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one, is an enaminone derivative featuring a pyridine ring, a propenone backbone, and a dimethylamino group. Enaminones are characterized by the conjugated system N-C=C-C=O, which imparts a dual electronic character, making them susceptible to both electrophilic and nucleophilic attack. This reactivity has established them as powerful and versatile synthons in organic synthesis.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a critical building block for the production of advanced anticancer drugs, including the tyrosine kinase inhibitors Imatinib and Nilotinib, which are foundational in targeted cancer therapies. Beyond its role as a precursor, the compound itself is under investigation for its intrinsic biological activities, including potential antimicrobial and anticancer properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as an off-white to yellow crystalline powder. It possesses a bitter taste and a pungent, aromatic smell. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 55314-16-4 | |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 86-91°C | |

| Density | ~1.12 g/cm³ | |

| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, chloroform, dichloromethane) | |

| Purity | ≥ 97-98% (Research/Analytical Grade) | |

| Storage | Store in a cool, dry place away from direct sunlight | |

| Shelf Life | 2 years under proper storage conditions |

Synthesis and Reaction Mechanisms

The synthesis of enaminones is a well-established field, and this compound is commonly prepared through a condensation reaction. The most prevalent and efficient method involves the reaction of a ketone (3-acetylpyridine) with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

This reaction proceeds via the formation of an enol or enolate from the acetylpyridine, which then attacks the electrophilic carbon of the DMF-DMA. Subsequent elimination of methanol and dimethylamine generates the stable, conjugated enaminone product. The reaction is typically carried out under reflux conditions to drive it to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Acetylpyridine

This protocol is a representative synthesis adapted from established methodologies.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1 equivalent, e.g., 50 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 2 equivalents, e.g., 55-100 mmol). Xylene can be used as a solvent if desired.

-

Reaction: Heat the mixture to reflux (approximately 100°C if neat) for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often begins to crystallize. The reaction mixture can be concentrated under reduced pressure to remove volatile components.

-

Purification: Add a non-polar solvent such as diethyl ether or hexane to the residue to induce full crystallization of the product.

-

Collection: Collect the resulting yellow crystals by filtration. Wash the crystals with cold diethyl ether (2 x 20 mL) to remove any remaining impurities.

-

Drying: Dry the final product under high vacuum to yield pure this compound. Yields are typically high, often exceeding 90%.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound is multifaceted, stemming from its identity as both a key pharmaceutical intermediate and a versatile chemical building block.

Precursor for Tyrosine Kinase Inhibitors

The most prominent application of this compound is in the synthesis of Nilotinib and Imatinib, which are crucial drugs for treating specific types of cancer, such as chronic myeloid leukemia (CML). The enaminone serves as a scaffold onto which other functional groups are added. For instance, in the synthesis of a Nilotinib intermediate, the enaminone is reacted with guanidine nitrate in n-butanol under reflux conditions. This cyclization reaction forms a pyrimidine ring, which is a core component of the final drug structure.

Caption: Role as a key intermediate in the synthesis pathway of Nilotinib for cancer therapy.

Building Block for Heterocyclic Synthesis

As an enaminone, the compound is a classic building block for constructing a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. Its electrophilic and nucleophilic centers allow it to participate in diverse cyclization and condensation reactions to form pyridines, pyrimidines, pyrazoles, and other complex ring systems. It also serves as a reagent for the synthesis of oxindole-linked indolyl-pyrimidine derivatives which have shown potential as cytotoxic agents.

Biological Activity and Mechanism of Action

While primarily used as a synthetic intermediate, research has explored the intrinsic biological activities of this compound and related pyridyl propenone derivatives.

Potential Mechanism of Action

The biological activity is attributed to its unique chemical structure. The propenone moiety, being an α,β-unsaturated ketone, is an electrophilic Michael acceptor. This allows it to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) on proteins and enzymes, potentially leading to their inhibition. Concurrently, the pyridine ring can engage in non-covalent π-π stacking interactions with aromatic residues in protein binding pockets. This combination of covalent and non-covalent interactions can modulate the activity of various biological targets.

Reported Biological Activities

| Activity | Target/Model | Efficacy (IC₅₀ / MIC) | Source(s) |

| Anticancer | MDA-MB-231 (Triple-negative breast cancer) | < 10 µM | |

| A549 (Lung cancer) | < 15 µM | ||

| Antimicrobial | Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 µg/mL | |

| Staphylococcus aureus (MRSA) | 4 - 8 µg/mL |

These promising preliminary data suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. The broader class of pyridine and pyridone derivatives are known to possess a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.

Safety and Handling

This compound is classified as a poisonous substance and should be handled with appropriate care in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure stability.

-

Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

Conclusion

This compound is a compound of considerable scientific and commercial importance. Its straightforward synthesis, combined with the versatile reactivity of the enaminone functional group, makes it an indispensable tool for organic chemists. Its established role as a key precursor in the manufacture of life-saving anticancer drugs like Nilotinib underscores its value to the pharmaceutical industry. Furthermore, ongoing research into its own biological activities suggests that its utility may extend beyond being a mere intermediate, positioning its chemical scaffold as a promising lead for future drug discovery efforts. This guide has provided a detailed, technically grounded overview to support and inform researchers working with this significant molecule.

References

-

This compound - JIGS Chemical Limited. (n.d.). JIGS Chemical. Retrieved January 4, 2026, from [Link]

-

This compound, 97% | 55314-16-4 - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 4, 2026, from [Link]

-

Enaminones as Building Blocks in Heterocyclic Syntheses. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012). ACG Publications. Retrieved January 4, 2026, from [Link]

-

Multifaceted α-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds. (2017). ACS Publications. Retrieved January 4, 2026, from [Link]

-

3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one (CAS NO : 55314-16-4) - Scimplify. (n.d.). Scimplify. Retrieved January 4, 2026, from [https://scimplify.com/search/3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one-55314-16-4]([Link].

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, an enaminone derivative, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Primarily recognized as a key synthetic intermediate in the manufacture of the tyrosine kinase inhibitor Nilotinib, its intrinsic biological activities are a subject of growing investigation. This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, focusing on its role as a potential kinase inhibitor, its anticancer properties through the induction of apoptosis, and its antimicrobial activities. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the molecular interactions and cellular pathways modulated by this compound.

Introduction: Unveiling the Therapeutic Potential of a Versatile Enaminone

This compound is a synthetic organic compound characterized by a pyridine ring, a propenone backbone, and a dimethylamino group.[1] While its utility as a building block in the synthesis of pharmaceuticals like the anticancer drug Nilotinib is well-established,[2][3] the compound itself exhibits notable biological effects. Studies have indicated its potential as both an anticancer and antimicrobial agent, prompting a deeper investigation into its mechanisms of action.[1]

The propenone moiety, an α,β-unsaturated ketone, is a critical feature, rendering the molecule susceptible to nucleophilic attack. This chemical reactivity is believed to be a cornerstone of its biological activity, allowing for covalent interactions with biological macromolecules.[1] Concurrently, the pyridyl group can participate in non-covalent interactions, such as π-π stacking, further influencing its binding to target proteins.[1] This guide will dissect the current understanding of how these structural attributes translate into specific molecular and cellular effects.

Anticancer Mechanism of Action: Targeting Kinase Signaling and Inducing Apoptosis

The anticancer properties of this compound are multifaceted, primarily revolving around the inhibition of critical cell signaling pathways and the subsequent induction of programmed cell death.

Inhibition of Tyrosine Kinases: A Plausible Primary Mechanism

The structural and synthetic relationship with Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, strongly suggests that this compound may exert its effects through the inhibition of one or more protein kinases.[4][5][6] Tyrosine kinases are pivotal enzymes in cellular signaling, regulating processes such as cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers.

The α,β-unsaturated ketone of the propenone structure can act as a Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues within the ATP-binding pocket of certain kinases. This irreversible inhibition can effectively shut down the kinase's activity. While the precise kinase targets of this compound are still under active investigation, its efficacy against imatinib-resistant myelogenous leukemia cells suggests a potential interaction with kinases implicated in this disease.[7]

Signaling Pathway: Postulated Kinase Inhibition by this compound

Caption: Postulated inhibition of Receptor Tyrosine Kinases (RTKs) by this compound, disrupting downstream PI3K/Akt and MAPK/ERK signaling pathways.

Induction of Apoptosis: The Execution of Cancer Cells

A crucial consequence of inhibiting pro-survival signaling pathways is the induction of apoptosis, or programmed cell death. Evidence suggests that compounds with a propenone scaffold can trigger apoptosis in cancer cells. This process is orchestrated by a family of proteases called caspases.

The anticancer activity of this compound is likely to involve the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Inhibition of survival signals can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, resulting in the release of cytochrome c from the mitochondria. This, in turn, triggers the activation of caspase-9, which then activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Proposed mechanism of intrinsic apoptosis induction by this compound through inhibition of anti-apoptotic proteins like Bcl-2.

Antimicrobial Mechanism of Action: Disrupting Bacterial Integrity

Beyond its anticancer potential, this compound has demonstrated antimicrobial activity against a range of bacteria. The mechanism of action for enaminones as antimicrobial agents is an area of active research, with several plausible modes of action.

A primary hypothesis is the disruption of the bacterial cell wall or membrane integrity. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is essential for maintaining cell shape and withstanding osmotic pressure. The reactive propenone moiety could potentially interact with and inactivate enzymes involved in peptidoglycan biosynthesis or cross-linking. Furthermore, the amphipathic nature of the molecule may allow it to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Another potential mechanism is the inhibition of essential bacterial enzymes. The compound could act as an inhibitor of enzymes crucial for bacterial survival, such as those involved in DNA replication, protein synthesis, or metabolic pathways.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Methodology: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add the diluted compound or vehicle control (DMSO) to the reaction wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Terminate the reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the activation of apoptotic pathways in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MDA-MB-231) and treat with various concentrations of the compound for different time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[1][8][9][10]

Bacterial Cell Wall Integrity Assay

Objective: To assess the effect of this compound on bacterial cell wall integrity.

Methodology:

-

Bacterial Culture and Treatment: Grow a bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase and treat with different concentrations of the compound.

-

Cell Wall Integrity Assessment: Employ a method to evaluate cell wall damage. This can include:

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Treat the bacteria with the compound, stain with PI, and analyze by flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.

-

Lysozyme Sensitivity Assay: Treat the bacteria with the compound and then expose them to lysozyme, an enzyme that degrades the peptidoglycan layer. Cells with a weakened cell wall will be more susceptible to lysis by lysozyme, which can be measured by a decrease in optical density.[11]

-

Summary and Future Directions

This compound is a promising bioactive molecule with a multifaceted mechanism of action. Its structural features, particularly the reactive propenone moiety, suggest a primary role as a covalent inhibitor of protein kinases, leading to the disruption of key cancer-related signaling pathways and the induction of apoptosis. Furthermore, its ability to compromise bacterial cell integrity underscores its potential as an antimicrobial agent.

Future research should focus on the definitive identification of the specific molecular targets of this compound. Kinome-wide screening and proteomic approaches will be invaluable in pinpointing the kinases it inhibits with the highest affinity. Elucidating the precise interactions with bacterial cell wall components will further clarify its antimicrobial mechanism. A thorough understanding of its mechanism of action will be crucial for the rational design of more potent and selective analogs for therapeutic development.

References

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Nilotinib (Tasigna). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem Compound Summary for CID 644241. Retrieved from [Link]

-

Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]

- García-del Portillo, F., & Foster, S. J. (2012). A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis. PloS one, 7(8), e42107.

- Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 23(10), 4383.

- Chen, M., & Wang, J. (2010). Determination of Caspase Activation by Western Blot. In Apoptosis and Cancer (pp. 15-22). Humana Press.

- Ahn, K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.

- Zhang, Y., Chen, F., & Wu, J. (2019). Western blot analysis of apoptosis-associated proteins. Methods in molecular biology (Clifton, N.J.), 1916, 559–565.

- Al-Ostoot, F. H., Al-Ghamdi, A. A., El-Faham, A., & El-Sayed, W. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules (Basel, Switzerland), 21(10), 1307.

- Google Patents. (n.d.). Method for evaluating bacterial cell wall integrity.

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of nilotinib.

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 5. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nilotinib - Wikipedia [en.wikipedia.org]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a versatile enaminone that serves as a critical intermediate in organic synthesis and drug discovery. This document delves into its chemical and physical properties, detailed synthesis protocols, and thorough characterization data. Furthermore, it explores the compound's significant biological activities, including its established role as a precursor to the tyrosine kinase inhibitor Nilotinib, and its potential as an anticancer and antimicrobial agent. The guide elucidates the mechanistic pathways underlying its therapeutic effects, supported by cytotoxicity and minimum inhibitory concentration data. This resource is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction

This compound, a pyridyl-substituted enaminone, has garnered considerable attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring, a propenone linker, and a dimethylamino group, impart a distinct reactivity profile, making it a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Notably, it is a key intermediate in the industrial synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] Beyond its role as a synthetic precursor, emerging research has highlighted its intrinsic biological activities, including potential anticancer and antimicrobial properties. This guide aims to provide a detailed exploration of this compound, from its fundamental characteristics to its applications in drug development.

Chemical and Physical Properties

This compound is typically an off-white to yellow crystalline powder. It is soluble in polar organic solvents such as methanol and ethanol. The compound is stable under normal conditions but is sensitive to oxidation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 100-105 °C | [3] |

| Boiling Point | 281 °C at 760 mmHg | |

| Density | 1.081 g/cm³ | [3] |

| Solubility | Soluble in most organic solvents | [3] |

| Purity | ≥98% | [3] |

| CAS Number | 123367-26-0 | [4] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of a 3-acetylpyridine with an aminal derivative of dimethylformamide.

Synthetic Protocol

A widely employed and efficient method involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2-2.0 eq). A solvent such as xylene or toluene can be used, or the reaction can be run neat.

-

Reaction: Heat the mixture to reflux (typically 100-140 °C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product is often a thick syrup or solid. It can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of methylene chloride and petroleum ether. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectral Characterization Data

| Analysis | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FT-IR (KBr, cm⁻¹) | Data not available in search results. |

| Mass Spec. (m/z) | Data not available in search results. |

Note: While the synthesis and use of this compound are well-documented, specific, publicly available spectral data with peak assignments were not found in the search results. Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.

Biological Activities and Applications

The primary application of this compound is as a key building block in the synthesis of pharmaceuticals, most notably Nilotinib. However, the inherent biological activities of this enaminone and related structures are also of significant interest.

Intermediate in Nilotinib Synthesis

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the aberrant enzyme responsible for chronic myeloid leukemia (CML). The synthesis of Nilotinib involves the condensation of this compound with 3-amino-4-methyl-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide. This reaction forms the central pyrimidine ring of the Nilotinib molecule.

Workflow for Nilotinib Synthesis Intermediate Step:

Caption: Role of the title compound in Nilotinib synthesis.

A common synthetic route involves the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with this compound in the presence of a base like sodium hydroxide in a solvent such as 1-butanol under reflux.[1] This is followed by hydrolysis to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for Nilotinib.[1][5]

Anticancer Activity

Derivatives of pyridine and propenone are known to possess anticancer properties. Studies on related pyridine-containing compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: The anticancer effects of pyridyl propenone derivatives are often attributed to their ability to induce G2/M phase cell cycle arrest and apoptosis.[6] This process can be mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of the JNK signaling pathway.[6] Some pyridine derivatives have also been shown to act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases.

Proposed Anticancer Signaling Pathway:

Caption: Proposed anticancer mechanism of pyridyl propenone derivatives.

Cytotoxicity Data:

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HepG2 | Liver Cancer | ~1-10 (for related pyridine derivatives) | [6] |

| SKOV3 | Ovarian Cancer | 0.87 (for a related pyridine derivative H42) | [7] |

| A2780 | Ovarian Cancer | 5.4 (for a related pyridine derivative H42) | [7] |

Note: The IC₅₀ values presented are for structurally related pyridine derivatives and suggest the potential anticancer activity of this compound, which warrants further investigation.

Antimicrobial Activity

Enaminones, the class of compounds to which this compound belongs, have been reported to exhibit antimicrobial properties. Their mechanism of action is often associated with the inhibition of essential bacterial processes.

Mechanism of Action: One of the proposed mechanisms for the antibacterial action of compounds with a propenone scaffold is the inhibition of bacterial cell wall synthesis.[8][9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in enzymes essential for peptidoglycan biosynthesis. This disruption of the cell wall integrity can lead to bacterial cell lysis and death.

Proposed Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action via cell wall synthesis inhibition.

Minimum Inhibitory Concentration (MIC) Data:

| Organism | MIC (µg/mL) | Source |

| Data not available in search results for the specific compound. |

Note: While the general class of enaminones shows antimicrobial activity, specific MIC values for this compound were not found in the search results and require experimental determination.

Conclusion

This compound is a compound of significant interest due to its established role as a pivotal intermediate in the synthesis of the anticancer drug Nilotinib and its emerging potential as a bioactive molecule in its own right. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities. The synthetic protocols outlined offer a practical basis for its preparation in a laboratory setting. The exploration of its anticancer and antimicrobial mechanisms, supported by available data on related compounds, highlights promising avenues for future research and drug development. Further investigation is warranted to fully elucidate its spectral characteristics and to conduct comprehensive studies on its efficacy and mechanism of action against a broader range of cancer cell lines and microbial strains. The versatility and biological relevance of this enaminone underscore its importance as a valuable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central (PMC). Retrieved January 4, 2026, from [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

(E)-3-dimethylamino-1-pyridin-2-ylprop-2-en-1-one. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

High-Purity this compound: Synthesis, Applications, and Key Intermediate for Pharmaceutical Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Industrial Chemicals. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). JIGS Chemical Limited. Retrieved January 4, 2026, from [Link]

-

Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

4-Methyl-3-[(4-Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzoic Acid: A Crucial Intermediate in Nilotinib Production. (n.d.). Retrieved January 4, 2026, from [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.

Sources

- 1. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. innospk.com [innospk.com]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 9. bio.libretexts.org [bio.libretexts.org]

The Emergence of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of pharmaceutical development, the significance of a molecule is often not in its final therapeutic application, but in its role as a critical intermediate—a linchpin in the synthesis of complex, life-altering drugs. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a seemingly modest enaminone, exemplifies this principle. While not a therapeutic agent in itself, its discovery and the refinement of its synthesis have been instrumental in the production of blockbuster tyrosine kinase inhibitors such as imatinib and nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.

This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its discovery, dissect the nuances of its synthesis, analyze its physicochemical and spectroscopic properties, and explore its pivotal role in the construction of medicinally important heterocyclic systems. This guide eschews a rigid template, instead opting for a narrative that illuminates the scientific rationale behind the methodologies, thereby providing a deeper understanding of this crucial synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound is an off-white to yellow crystalline powder, a characteristic that aids in its visual identification and assessment of purity.[1] Its stability under normal conditions, coupled with its sensitivity to oxidation, necessitates storage in a cool, dry place away from direct sunlight to maintain its integrity over its typical two-year shelf life.[1] The compound's solubility in polar organic solvents like methanol and ethanol facilitates its use in a variety of reaction media.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 281.4±36.0 °C (Predicted) | [2] |

| Density | 1.12 g/cm³ | [1] |

| Solubility | Soluble in methanol and ethanol | [1] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group protons, the vinylic protons of the propenone backbone, and the aromatic protons of the pyridyl ring. The coupling constants between the vinylic protons are indicative of the (E)-configuration, which is the thermodynamically more stable isomer.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the dimethylamino group, the olefinic carbons, the carbonyl carbon, and the carbons of the pyridine ring. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the enaminone system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the C=C stretching of the enone system. The presence of the pyridine ring would also be indicated by characteristic aromatic C-H and C=N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M+) corresponding to its molecular weight (176.22 g/mol ).[3] Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the propenone backbone.

The Genesis of a Key Intermediate: Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of 3-acetylpyridine with a dimethylformamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Core Synthetic Pathway: Claisen-Schmidt Condensation

This method is favored for its efficiency and relatively straightforward execution. The reaction proceeds by the initial formation of an enolate from 3-acetylpyridine, which then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, yielding the desired enaminone.

Caption: Claisen-Schmidt condensation for the synthesis of the target enaminone.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

3-Acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene (or another suitable high-boiling solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 3-acetylpyridine (1 equivalent) and xylene.

-

Add N,N-dimethylformamide dimethyl acetal (1.1 to 2 equivalents). The use of a slight to moderate excess of DMF-DMA helps to drive the reaction to completion.

-

Heat the reaction mixture to reflux (typically around 100-140 °C, depending on the solvent) and maintain for 4-16 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as diethyl ether or a mixture of xylene and hexane to yield the final product as a crystalline solid.[2]

-

Causality Behind Experimental Choices:

-

Solvent: A high-boiling inert solvent like xylene is chosen to facilitate the high temperatures required for the condensation and to aid in the removal of the methanol byproduct, which can shift the equilibrium towards the product.

-

Excess DMF-DMA: Using an excess of the acetal ensures that the 3-acetylpyridine is fully consumed, maximizing the yield of the desired product.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is effective for obtaining a high-purity crystalline product by separating it from soluble impurities.

Alternative Synthetic Route: The Gold's Reagent Method

A notable alternative synthesis involves the use of Gold's Reagent, [3-(dimethylamino)acryloyl]dimethylammonium chloride. This method offers the advantage of using a solid reagent and can proceed under milder conditions.[3]

Caption: Synthesis of the target enaminone using Gold's Reagent.

The Role of this compound in Drug Synthesis

The primary significance of this enaminone lies in its utility as a versatile precursor for the construction of pyrimidine rings, a core scaffold in many pharmaceuticals. Its conjugated system, featuring both electrophilic and nucleophilic centers, allows for a range of chemical transformations.

Synthesis of Imatinib and Nilotinib: A Pivotal Intermediate

The synthesis of the tyrosine kinase inhibitors imatinib and nilotinib prominently features this compound as a key building block for the central pyrimidine ring. The general strategy involves the condensation of the enaminone with a guanidine derivative.

Caption: Role of the enaminone in the synthesis of Imatinib and Nilotinib.

This cyclocondensation reaction is a powerful method for constructing the 2-aminopyrimidine core of these drugs. The dimethylamino group of the enaminone acts as a good leaving group, facilitating the ring closure.

Intrinsic Biological Activity: Beyond an Intermediate

While its fame is largely derived from its role as a synthetic precursor, there is evidence to suggest that this compound and related enaminones possess intrinsic biological activities. The enaminone scaffold is recognized as a pharmacophore in its own right, with various derivatives exhibiting a range of biological effects.[4][5]

-

Anticancer Potential: Some studies have indicated that enaminone derivatives can exhibit cytotoxic effects against cancer cell lines.[6][7] The conjugated system is thought to interact with biological macromolecules, potentially through Michael addition with nucleophilic residues in proteins.

-

Antimicrobial Properties: The enaminone moiety has been incorporated into molecules with demonstrated antimicrobial activity.[8] The mechanism may involve interference with microbial metabolic pathways or disruption of cell membrane integrity.

Further research is warranted to fully elucidate the standalone therapeutic potential of this compound.

Conclusion: A Testament to the Power of Synthetic Intermediates

The story of this compound is a compelling illustration of the critical importance of synthetic intermediates in the advancement of medicine. Its discovery and the optimization of its synthesis have provided a reliable and efficient pathway to a class of drugs that have had a profound impact on the lives of cancer patients. As research continues to uncover the diverse reactivity and potential biological activities of the enaminone scaffold, it is likely that this unassuming molecule and its derivatives will continue to play a significant role in the future of drug discovery and development. This guide has aimed to provide not just the "how" but also the "why," fostering a deeper appreciation for the elegant chemistry that underpins modern pharmaceutical science.

References

-

Enaminones: Exploring Additional Therapeutic Activities. (2025). Request PDF. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. [Link]

-

Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2025). Request PDF. [Link]

-

Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. (2025). Request PDF. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity. PubMed. [Link]

-

Synthesis, Reactions and Antitumour Screening of new Enaminones. (2025). ResearchGate. [Link]

-

Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. (2020). MDPI. [Link]

-

Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS. [Link]

-

Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. NIH. [Link]

-

(PDF) Cycloaddition Reactions of Enamines. (2024). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. NIH. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Can Primary Arylamines Form Enamine? Evidence, α‑Enaminone, and [3+3] Cycloaddition Reaction. (2021). figshare. [Link]

-

This compound. JIGS Chemical Limited. [Link]

- CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.

-

3-[p-(DIMETHYLAMINO)PHENYL]-1-(2-PYRIDYL)-2-PROPEN-1-ONE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]

-

(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Pharmaffiliates. [Link]

-

Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). NIH. [Link]

-

Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Industrial Chemicals. [Link]

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Pyrrolone derivatives with anti-microbial activity.. ResearchGate. [Link]

-

Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens. (2024). biorxiv.org. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

-

Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. (2020). . [Link]

Sources

- 1. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antibacterial and anticancer activity of azo-based and aminomethylene derivatives of cyclic β-keto sulfones - Enamine [enamine.net]

- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Features of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Introduction